Cas no 2227704-50-7 (2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol)

2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol 化学的及び物理的性質
名前と識別子
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- 2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol
- EN300-1796045
- 2227704-50-7
- 2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol
-
- インチ: 1S/C10H15NO2/c1-7-2-3-8(10(13)6-7)9(12)4-5-11/h2-3,6,9,12-13H,4-5,11H2,1H3/t9-/m1/s1
- InChIKey: CUHSWFZBNIGFAS-SECBINFHSA-N
- SMILES: O[C@@H](C1C=CC(C)=CC=1O)CCN
計算された属性
- 精确分子量: 181.110278721g/mol
- 同位素质量: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 66.5Ų
2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796045-0.05g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1796045-0.1g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1796045-2.5g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1796045-1.0g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1796045-0.25g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1796045-5.0g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1796045-10.0g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1796045-5g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1796045-0.5g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1796045-1g |
2-[(1R)-3-amino-1-hydroxypropyl]-5-methylphenol |
2227704-50-7 | 1g |
$1557.0 | 2023-09-19 |
2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-(1R)-3-amino-1-hydroxypropyl-5-methylphenolに関する追加情報
2-(1R)-3-Amino-1-Hydroxypropyl-5-Methylphenol: A Comprehensive Overview
The compound with CAS No 2227704-50-7, known as 2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol, is a biologically active molecule that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is characterized by its unique structure, which includes a phenolic group, a chiral center at the hydroxypropyl moiety, and a methyl substituent. These structural features contribute to its diverse functional properties and potential applications in drug development.
Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound. The (1R) configuration at the hydroxypropyl group plays a crucial role in determining its pharmacokinetic properties and interactions with biological targets. Researchers have employed advanced computational methods, such as molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with various enzymes and receptors. These findings underscore its potential as a lead molecule for the development of novel therapeutic agents.
In terms of synthesis, 2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol can be prepared through a multi-step process involving asymmetric synthesis techniques. The introduction of the chiral center is achieved via enantioselective reactions, ensuring high optical purity. This approach not only enhances the compound's bioavailability but also minimizes potential side effects, making it a promising candidate for pharmacological studies.
One of the most exciting developments involving this compound is its application in anti-inflammatory and antioxidant therapies. Experimental data indicate that it exhibits potent inhibitory effects on pro-inflammatory cytokines and reactive oxygen species (ROS). These properties make it a strong candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders, where inflammation and oxidative stress play pivotal roles.
Moreover, preliminary in vivo studies have demonstrated that 2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol possesses favorable pharmacokinetic profiles, including good absorption and moderate clearance rates. Its ability to cross the blood-brain barrier suggests potential utility in central nervous system-related therapies. Ongoing clinical trials are exploring its efficacy in alleviating symptoms associated with Alzheimer's disease and other neurodegenerative conditions.
The methyl group at position 5 of the phenolic ring contributes significantly to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes. This feature is particularly advantageous for targeting intracellular pathways involved in disease progression. Additionally, the amino group at position 3 of the hydroxypropyl chain facilitates hydrogen bonding interactions, which are critical for stabilizing interactions with biological macromolecules.
In conclusion, 2-(1R)-3-amino-1-hydroxypropyl-5-methylphenol represents a compelling molecule with immense therapeutic potential. Its unique structure, combined with cutting-edge synthetic methodologies and promising preclinical results, positions it as a key player in the development of innovative pharmaceuticals. As research continues to unfold, this compound may pave the way for novel treatments addressing some of the most pressing medical challenges of our time.
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